Receptor Binding Affinity of 2C-T-16 at 5-HT2A and 5-HT2C Receptors
In vitro binding studies demonstrate that 2C-T-16 exhibits high affinity for both the 5-HT2A and 5-HT2C serotonin receptors. The measured binding affinity (Ki) is 44 nM for 5-HT2A and 15 nM for 5-HT2C [1]. This represents a distinct pharmacological profile that can be compared to other 2C-T compounds to understand structure-activity relationships.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 5-HT2A: 44 nM; 5-HT2C: 15 nM |
| Comparator Or Baseline | 2C-T-7: 5-HT2A ~2.5 nM (EC50), 5-HT2C ~30 nM (EC50) [2]; 2C-T-3: 5-HT2A 11 nM, 5-HT2C 40 nM [3] |
| Quantified Difference | 2C-T-16's 5-HT2A affinity is ~4x weaker than 2C-T-3 (11 nM) and significantly weaker than 2C-T-7's functional potency. |
| Conditions | In vitro radioligand binding assays using cloned human serotonin receptors. |
Why This Matters
This quantitative affinity data is essential for researchers selecting a compound with a specific potency profile for studying 5-HT2 receptor pharmacology.
- [1] Trachsel, D. (2003). Synthese von neuen (Phenylalkyl)aminen (Ph.D. Thesis). University of Bern. View Source
- [2] Fantegrossi, W. E., Harrington, A. W., Eckler, J. R., Arshad, S., Rabin, R. A., Winter, J. C., ... & Woods, J. H. (2005). Hallucinogen-like actions of 2,5-dimethoxy-4-(n)-propylthiophenethylamine (2C-T-7) in mice and rats. Psychopharmacology, 181(3), 496–503. View Source
- [3] Wikipedia. (2022). 2C-T-3. Retrieved April 22, 2026. View Source
